大里诺

描述

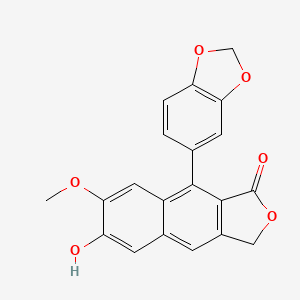

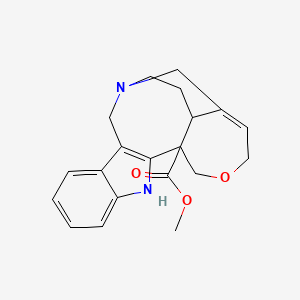

Daurinol is a natural aryl naphthalene lactone that has been isolated from the ethnopharmacological plant Haplophyllum dauricum . It has been reported to have antiproliferative activity against various cell lines . Daurinol is a catalytic inhibitor of topoisomerase IIα and has been used historically to treat tumors .

Synthesis Analysis

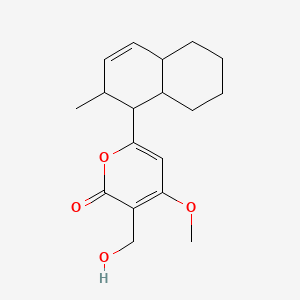

Daurinol and its derivatives have been synthesized for study against various cancer cell lines . A bioisosterism-based scaffold of daurinol, 4-Aza-daurinol, was designed and 17 analogues were synthesized and evaluated against five representative cancer cell lines . The 2,3-dihydrobenzo[b][1,4]dioxinyl derivative was found to be the most potent and showed similar activity and tendency as daurinol .Molecular Structure Analysis

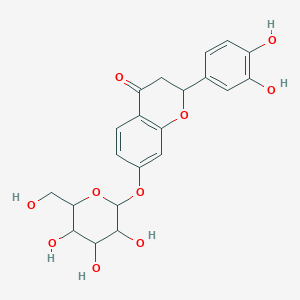

The molecular structure of Daurinol is similar to that of the clinical anticancer agent VP-16 (also known as etoposide phosphate) . The computational simulation predicted that daurinol binds to the ATP-binding pocket of topoisomerase IIα .科学研究应用

抗癌活性

从大叶刺柏中提取的大里诺,显示出作为抗癌剂的潜力。研究表明,与已知的临床抗癌剂依托泊苷相比,大里诺在抑制癌细胞生长方面具有更高的功效,且血液毒性较低。大里诺作为人拓扑异构酶 IIα 的催化抑制剂,诱导 S 期阻滞,不会像依托泊苷那样造成 DNA 损伤或核肿大 (Kang 等,2011)。它在抑制卵巢癌细胞(SNU-840)增殖方面的有效性及其作为卵巢癌治疗药物的潜力,且副作用很小,也得到了强调 (Kang 等,2014)。

衍生物和合成

已经开展了基于大里诺结构开发新化合物的努力。一项研究合成了 4-氮杂大里诺衍生物,显示出与大里诺相似的抗增殖活性,表明大里诺类似物的可扩展合成和构效关系研究的潜力 (Hayat 等,2015)。

抗转移作用

大里诺已被证明可以抑制癌细胞的迁移和侵袭,表明其在预防癌症转移方面的潜力。具体来说,它抑制了粘着斑激酶 (FAK) 的活性,粘着斑激酶在癌细胞侵袭和转移中起着至关重要的作用 (Woo 等,2016),(Woo 等,2017)。

在自身免疫性关节炎中的应用

大里诺可能在治疗类风湿性关节炎 (RA) 等自身免疫性疾病方面具有治疗潜力。它增强了调节性 T 细胞 (Treg) 的分化和稳定性,从而降低了胶原诱导的关节炎模型中的临床关节炎严重程度。这种作用是通过调节 Treg 中的神经粒蛋白-1 (Nrp1)-PTEN-Foxp3 信号通路实现的 (Park 等,2019)。

增强放射治疗效果

在肺癌中,观察到大里诺可以增强放射治疗的疗效。它抑制了 Aurora 激酶 A/B 的表达,Aurora 激酶 A/B 对有丝分裂进程至关重要,并且在癌症中通常会上调。将大里诺与放射治疗相结合,降低了异种移植小鼠模型中的肺癌生长,证明了其作为放射增敏剂的潜力 (Woo 等,2015)。

安全和危害

属性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNYAXUXBZUMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daurinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)